Cas no 15938-72-4 (2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-)

2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy- structure
15938-72-4 structure
Productnaam:2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-
CAS-nummer:15938-72-4
MF:C28H22O9
MW:502.468888759613
CID:209877
PubChem ID:54676700

2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one
    • 1-(3,4,5-trimethoxyphenyl)dicoumarol
    • 3,3'-(3,4,5-trimethoxyphenylmethylene)bis-(4-hydroxy-2H-1-benzopyran
    • 3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(2-hydroxy-4h-chromen-4-one)
    • AC1Q47MT
    • Bis-(4-hydroxy-2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxy-phenyl)-methan
    • bis-(4-hydroxy-2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxy-phenyl)-methane
    • CHEMBL130567
    • NSC126763
    • BDBM85751
    • Dicoumarol derivative, 2
    • 2H-1-Benzopyran-2-one, 3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy-
    • AKOS001056390
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one
    • Z56853765
    • 3,3'-(3,4,5-trimethoxybenzylidene)bis(4-hydroxycoumarin)
    • 15938-72-4
    • DTXSID50166645
    • NSC-126763
    • SCHEMBL4385501
    • NSC 126763
    • 3,3'-((3,4,5-Trimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
    • 2H-1-Benzopyran-2-one, 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3,4,5-trimethoxyphenyl)methyl]-2H-chromen-2-one
    • Inchi: InChI=1S/C28H22O9/c1-33-19-12-14(13-20(34-2)26(19)35-3)21(22-24(29)15-8-4-6-10-17(15)36-27(22)31)23-25(30)16-9-5-7-11-18(16)37-28(23)32/h4-13,21,29-30H,1-3H3
    • InChI-sleutel: FEGBZMSYCBDCJE-UHFFFAOYSA-N
    • LACHT: COC1C(OC)=C(OC)C=C(C(C2C(=O)OC3=CC=CC=C3C=2O)C2C(=O)OC3=CC=CC=C3C=2O)C=1

Berekende eigenschappen

  • Exacte massa: 502.12636
  • Monoisotopische massa: 502.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 6
  • Complexiteit: 883
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 121A^2
  • XLogP3: 3.9

Experimentele eigenschappen

  • Dichtheid: 1.461
  • Kookpunt: 666.2°Cat760mmHg
  • Vlampunt: 223.2°C
  • Brekindex: 1.679
  • PSA: 120.75
  • LogboekP: 4.51660
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